(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide

Description

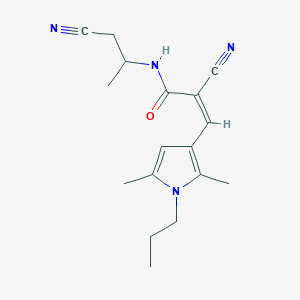

The compound “(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide” is a structurally complex enamide derivative featuring dual cyano groups, a substituted pyrrole ring, and a propenamide backbone.

Properties

IUPAC Name |

(Z)-2-cyano-N-(1-cyanopropan-2-yl)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-5-8-21-13(3)9-15(14(21)4)10-16(11-19)17(22)20-12(2)6-7-18/h9-10,12H,5-6,8H2,1-4H3,(H,20,22)/b16-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYWUZSYKOLKAG-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC(C)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC(C)CC#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Structural Elucidation Techniques

- Spectroscopic Analysis : Compounds like Zygocaperoside and Isorhamnetin-3-O-glycoside (isolated from Z. fabago) were characterized using UV, $^1$H-NMR, and $^13$C-NMR . These techniques could theoretically be applied to the target compound to resolve its stereochemistry and confirm functional groups.

- Crystallography : Tools like SHELXL (for small-molecule refinement) and ORTEP-III (for graphical representation of crystal structures) are industry standards for resolving molecular geometries .

(b) Hydrogen Bonding and Supramolecular Interactions

- Hydrogen-bonding patterns, analyzed via graph set theory (as described by Bernstein et al.), are critical for comparing molecular aggregation behavior in crystalline states . For example, the pyrrole and cyano groups in the target compound might form distinct hydrogen-bonding networks compared to simpler enamide derivatives.

(c) Toxicological and Environmental Profiles

- While unrelated to the target compound, the Toxics Release Inventory (TRI) data highlights regulatory frameworks for tracking chemical disposal and revisions (e.g., zinc, lead, and manganese compounds) . Similar protocols could apply to assessing the environmental impact of cyanamide derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.